molecular formula C8H15NOS B12622521 1-Oxa-5-thia-9-azaspiro[5.5]undecane CAS No. 947534-50-1

1-Oxa-5-thia-9-azaspiro[5.5]undecane

Katalognummer: B12622521
CAS-Nummer: 947534-50-1
Molekulargewicht: 173.28 g/mol
InChI-Schlüssel: WEGQEUOPTLACAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-5-thia-9-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that incorporates oxygen, sulfur, and nitrogen atoms within its spiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-5-thia-9-azaspiro[5.5]undecane typically involves multi-step processes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve the optimization of laboratory-scale synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxa-5-thia-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Oxa-5-thia-9-azaspiro[5

Wirkmechanismus

The mechanism by which 1-Oxa-5-thia-9-azaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Oxa-5-thia-9-azaspiro[5.5]undecane is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

947534-50-1

Molekularformel

C8H15NOS

Molekulargewicht

173.28 g/mol

IUPAC-Name

1-oxa-5-thia-9-azaspiro[5.5]undecane

InChI

InChI=1S/C8H15NOS/c1-6-10-8(11-7-1)2-4-9-5-3-8/h9H,1-7H2

InChI-Schlüssel

WEGQEUOPTLACAE-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CCNCC2)SC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.